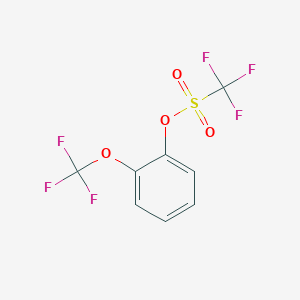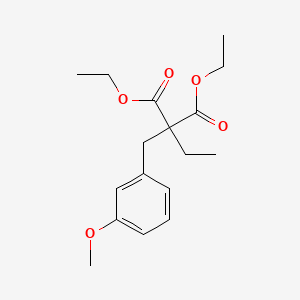
Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-ethyl-2-(3-methoxybenzyl)malonate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates an enolate ion, which then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-methoxybenzyl bromide, to form the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a strong base such as sodium ethoxide
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated malonates.
Aplicaciones Científicas De Investigación
Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 2-ethyl-2-(3-methoxybenzyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed during deprotonation can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Diethyl malonate: A simpler malonic ester used in similar synthetic applications.
Dimethyl malonate: Another malonic ester with slightly different reactivity due to the presence of methyl groups instead of ethyl groups.
Diethyl 2-(3,4-dimethoxybenzyl)malonate: A structurally similar compound with additional methoxy groups on the benzyl ring.
Uniqueness: Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is unique due to the presence of the 3-methoxybenzyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of molecules that require this specific structural motif .
Propiedades
Fórmula molecular |
C17H24O5 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
diethyl 2-ethyl-2-[(3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-5-17(15(18)21-6-2,16(19)22-7-3)12-13-9-8-10-14(11-13)20-4/h8-11H,5-7,12H2,1-4H3 |
Clave InChI |
VKXDLZINOYQAKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC(=CC=C1)OC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



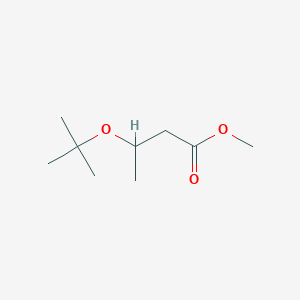
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)


![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
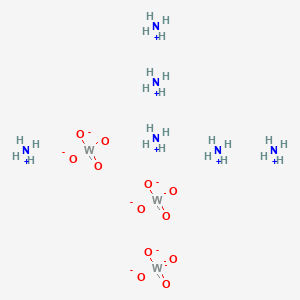
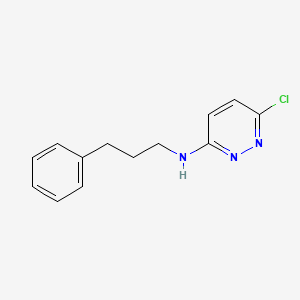
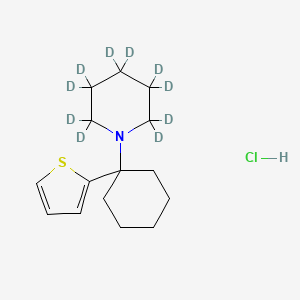
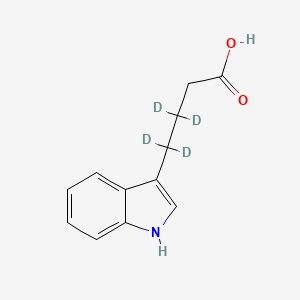
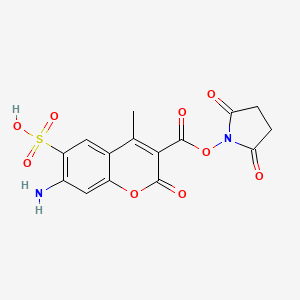
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
